2,3,4,6-Tetrafluorophenyl isothiocyanate
Description
Significance of Isothiocyanates in Chemical Research and Development
Isothiocyanates, characterized by the -N=C=S functional group, are a class of organosulfur compounds with a rich and diverse history in chemical research. nist.govrsc.org Their electrophilic carbon atom makes them highly susceptible to attack by nucleophiles, a characteristic that underpins their extensive use as synthetic intermediates. arkat-usa.org This reactivity allows for the facile construction of a wide variety of important molecular scaffolds, including thioureas, thioamides, and a plethora of nitrogen- and sulfur-containing heterocycles. ijacskros.comrsc.org
Beyond their utility in synthetic chemistry, isothiocyanates are also of significant interest due to their presence in natural products, most notably in cruciferous vegetables. ijacskros.com These naturally occurring isothiocyanates have been the subject of extensive research due to their wide range of biological activities. nih.gov
The Role of Fluorine Substitution in Aryl Isothiocyanate Chemistry
The incorporation of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. In the context of aryl isothiocyanates, the presence of multiple fluorine substituents on the aromatic ring, as seen in 2,3,4,6-Tetrafluorophenyl isothiocyanate, has several important consequences. The high electronegativity of fluorine leads to a significant polarization of the C-F bond, which in turn affects the electron density of the aromatic ring. This strong electron-withdrawing effect can enhance the electrophilicity of the isothiocyanate carbon, potentially increasing its reactivity towards nucleophiles.
Furthermore, the introduction of fluorine can impact the lipophilicity and metabolic stability of the molecule, properties that are of particular importance in the development of new bioactive compounds. The study of fluorinated organic compounds is a major area of contemporary chemical research, and polyfluorinated aryl isothiocyanates represent a valuable class of reagents within this field.
Scope and Academic Relevance of this compound Research
This compound is a specific, highly fluorinated aryl isothiocyanate that serves as a valuable research chemical. Its defined substitution pattern offers a unique platform for investigating the effects of fluorine substitution on the reactivity of the isothiocyanate group. While specific, in-depth research focusing solely on this isomer is not as extensive as for other isothiocyanates, its chemical properties can be largely understood through the well-established principles of isothiocyanate and organofluorine chemistry. The academic relevance of this compound lies in its potential as a building block for the synthesis of novel, highly fluorinated molecules with potential applications in materials science and medicinal chemistry.
Table 1: Physicochemical Properties of this compound rsc.org
| Property | Value |
| CAS Registry Number | 84348-86-7 |
| Molecular Formula | C₇HF₄NS |
| Molecular Weight | 207.15 g/mol |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Boiling Point | Not specified |
| Density | Not specified |
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,5-tetrafluoro-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF4NS/c8-3-1-4(9)7(12-2-13)6(11)5(3)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJUHOHJQHTIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)N=C=S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF4NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233340 | |
| Record name | 2,3,4,6-Tetrafluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84348-86-7 | |
| Record name | 2,3,4,6-Tetrafluorophenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084348867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,6-Tetrafluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,3,4,6 Tetrafluorophenyl Isothiocyanate
Direct Synthesis Approaches from Precursors
The direct formation of the isothiocyanate group (-N=C=S) on the tetrafluorinated aromatic ring can be achieved through several reliable pathways, starting from the corresponding primary amine, 2,3,4,6-tetrafluoroaniline (B1582870).
Synthesis from Primary Amines via Dithiocarbamate (B8719985) Intermediates
One of the most common and versatile methods for synthesizing isothiocyanates involves the decomposition of dithiocarbamate salts formed from primary amines. nih.govresearchgate.net This two-step process begins with the reaction of a primary amine, in this case, 2,3,4,6-tetrafluoroaniline, with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. nih.govnih.gov This salt is typically generated in situ and then treated with a desulfurizing agent to yield the final isothiocyanate. nih.govnih.gov
The general scheme for this reaction is as follows:
Formation of Dithiocarbamate Salt: The primary amine reacts with CS₂. The choice of base and solvent is crucial, especially for electron-deficient anilines like 2,3,4,6-tetrafluoroaniline, to ensure efficient formation of the dithiocarbamate salt. nih.govbeilstein-journals.org
Desulfurization: The intermediate salt is then decomposed by a desulfurizing agent, which eliminates a sulfur-containing byproduct and facilitates the formation of the isothiocyanate group. nih.govnih.gov
A variety of desulfurizing agents can be employed in this step, each with its own advantages regarding reaction time, yield, and substrate scope. nih.gov
Utilization of Thiocarbonyl Fluoride (B91410) and Derivatives in Fluorinated Isothiocyanate Synthesis
Methods involving thiocarbonyl fluoride (CSF₂) and its derivatives are particularly relevant for preparing fluorinated isothiocyanates. Thiocarbonyl fluoride can be generated in situ from various precursors, avoiding the handling of this toxic gas. cas.cn For instance, the reaction of CF₃SiMe₃ with elemental sulfur and a fluoride source like KF can produce thiocarbonyl fluoride, which then reacts with primary amines to give isothiocyanates in moderate to excellent yields. nih.govorganic-chemistry.org
Recent advancements have identified several systems for the in-situ generation of thiocarbonyl fluoride:
From Langlois Reagent (F₃CSO₂Na): Copper-catalyzed reactions using the Langlois reagent can generate thiocarbonyl fluoride as an intermediate, which then converts primary amines to isothiocyanates. rsc.org
From CF₃SO₂Cl: In the presence of triphenylphosphine (B44618) (PPh₃) and sodium iodide (NaI), trifluoromethanesulfonyl chloride can serve as a source of thiocarbonyl fluoride for the synthesis. rsc.orgnih.gov
From (Me₄N)SCF₃: This stable, easy-to-handle reagent can react directly with primary amines to form isothiocyanates, although the mechanism may not involve a free thiocarbonyl fluoride intermediate. rsc.orgchemrxiv.org
These methods are often compatible with a broad range of functional groups and can be applied to electron-deficient anilines. nih.govrsc.org
Phosgenation and Thiophosgenation Alternatives for Isothiocyanate Formation
The classical approach to isothiocyanate synthesis involves the reaction of a primary amine with thiophosgene (B130339) (CSCl₂). nih.govchembk.com This reaction is typically efficient for producing aromatic isothiocyanates. nih.gov However, the extreme toxicity of thiophosgene has driven the development of safer alternatives. nih.govnih.gov
Several thiophosgene surrogates have been developed:
Triphosgene (B27547): A solid and thus safer-to-handle alternative to phosgene, triphosgene can be used for the synthesis of aryl isothiocyanates, often with comparable effectiveness to thiophosgene. nih.gov
Thiocarbonyl Transfer Reagents: Compounds like di-(2-pyridyl) thionocarbamate, 1,1'-thiocarbonyldiimidazole (B131065), and 1,1'-thiocarbonyldi-2-(1H)-pyridone serve as effective thiocarbonyl transfer reagents, replacing the need for thiophosgene. nih.govmdpi.com
Phenyl Chlorothionoformate: This reagent can be used in either a one-pot or two-step process with solid sodium hydroxide (B78521) to prepare a variety of isothiocyanates. The two-step approach is generally more versatile, particularly for electron-deficient aryl amines. organic-chemistry.orgchemrxiv.org
These alternatives aim to provide the same synthetic utility while mitigating the significant hazards associated with thiophosgene. ionike.comsigmaaldrich.com
Desulfurization Reactions in the Synthesis of Aryl Isothiocyanates
The desulfurization of dithiocarbamate intermediates is the key step in one of the most prevalent strategies for aryl isothiocyanate synthesis. The effectiveness of this transformation is highly dependent on the choice of the desulfurizing agent.
Application of Specific Desulfurizing Reagents
A wide array of reagents has been successfully employed to promote the desulfurization of dithiocarbamates. These reagents can be broadly categorized based on their chemical nature. The selection of a particular reagent can influence reaction conditions, yields, and purification methods. nih.gov
| Reagent Category | Specific Examples | Typical Application Scope | Reference(s) |
| Heavy Metal Salts | Lead nitrate (B79036) (Pb(NO₃)₂), Copper(II) sulfate (B86663) (CuSO₄·5H₂O) | Aryl and Aliphatic Isothiocyanates | nih.gov |
| Oxidizing Agents | Hydrogen peroxide (H₂O₂), Iodine (I₂), Sodium persulfate (Na₂S₂O₈) | Broad scope including aryl, alkyl, and chiral isothiocyanates | nih.gov |
| Chloroformates | Ethyl chloroformate | Aryl and Aliphatic Isothiocyanates | nih.gov |
| Acids/Anhydrides | Propane phosphonic acid anhydride (B1165640) (T3P®) | Aryl and Aliphatic Isothiocyanates | organic-chemistry.org |
| Chlorinating Agents | Cyanuric chloride (TCT) | Broad scope, effective for electron-deficient arylamines | nih.govbeilstein-journals.org |
| Organic Reagents | Tosyl chloride (TsCl), EDPBT | Aryl and Aliphatic Isothiocyanates | organic-chemistry.orgtandfonline.com |
Cyanuric chloride (TCT) has proven to be a particularly effective and economical desulfurylation reagent for converting dithiocarbamates derived from electron-deficient arylamines, such as 2,3,4,6-tetrafluoroaniline, into their corresponding isothiocyanates in high yields under aqueous conditions. nih.govbeilstein-journals.org Similarly, reagents like tosyl chloride offer a general and facile route for the in-situ generation and decomposition of dithiocarbamate salts. organic-chemistry.org
Mechanisms of Desulfurization in Isothiocyanate Formation
The general mechanism for the desulfurization of a dithiocarbamate salt involves the activation of one of the sulfur atoms by the desulfurizing agent, followed by an elimination step to form the isothiocyanate. nih.gov
A proposed general mechanism can be outlined as follows:
Nucleophilic Attack: The dithiocarbamate anion, formed from the primary amine and CS₂, acts as a nucleophile. It attacks the electrophilic desulfurizing agent. For example, in a reaction using a metal salt like Pb(NO₃)₂, the dithiocarbamate would coordinate to the lead ion.
Formation of an Intermediate: This initial reaction forms an unstable intermediate. In the case of reagents like ethyl chloroformate or tosyl chloride, an S-acylated or S-sulfonylated dithiocarbamate intermediate is formed. nih.gov
Elimination: The intermediate then undergoes elimination. The nitrogen atom's lone pair of electrons forms a double bond with the thiocarbonyl carbon, leading to the expulsion of the activated sulfur group and another species (e.g., hydrogen sulfide, elemental sulfur, or a metal sulfide). nih.govresearchgate.net This step forms the characteristic -N=C=S bond of the isothiocyanate.
For instance, when using iodine as the desulfurizing agent, the dithiocarbamate ammonium (B1175870) salt is oxidized, which promotes the desulfurization to produce the isothiocyanate and elemental sulfur. rsc.org Visible-light-mediated desulfurization often involves the generation of singlet oxygen (¹O₂), which interacts with reaction intermediates to facilitate the cyclization and desulfurization process. acs.orgacs.org The precise nature of the intermediates and byproducts depends heavily on the specific desulfurizing agent used. nih.govnih.gov
Green Chemistry Principles in 2,3,4,6-Tetrafluorophenyl Isothiocyanate Synthesis
The traditional synthesis of aryl isothiocyanates often involves the use of hazardous reagents such as thiophosgene or large volumes of volatile organic solvents. moltuslab.comnoaa.govnih.govwikipedia.org These methods, while effective, pose significant environmental, health, and safety risks. The application of green chemistry principles seeks to mitigate these issues by designing safer and more efficient synthetic routes.
Solvent Selection and Reaction Condition Optimization for Sustainability
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many conventional solvents are flammable, toxic, and contribute to air pollution. neuroquantology.comresearchgate.netresearchgate.netwikipedia.org Green chemistry encourages the use of safer, more sustainable alternatives.
Recent research in the broader field of isothiocyanate synthesis has highlighted several greener solvent options. For instance, water has been successfully employed as a solvent for the synthesis of various isothiocyanates from primary amines and carbon disulfide, using sodium persulfate as a desulfurizing agent. nist.gov This approach dramatically reduces the risks associated with volatile organic compounds. Another promising strategy involves the use of bio-based solvents like Cyrene™ (a derivative of cellulose) and γ-butyrolactone (GBL), which have been shown to be effective in the catalytic sulfurization of isocyanides to isothiocyanates. moltuslab.comorientjchem.org
Optimizing reaction conditions is another key aspect of green synthesis. This can involve lowering reaction temperatures, reducing reaction times, and utilizing catalysts to improve efficiency and reduce energy consumption. For example, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in isothiocyanate synthesis allows for milder reaction conditions. moltuslab.com
While a specific green synthesis for this compound is not extensively documented in publicly available literature, we can extrapolate from known methods for similar compounds. A plausible greener approach would involve the reaction of 2,3,4,6-tetrafluoroaniline with a less hazardous thiocarbonylating agent in a green solvent.
Table 1: Comparison of Solvent Properties for Isothiocyanate Synthesis
| Solvent | Type | Key Hazards | Boiling Point (°C) | Recyclability | Green Chemistry Classification |
| Dichloromethane | Chlorinated | Carcinogen, Volatile | 39.6 | Moderate | Problematic |
| Toluene | Aromatic Hydrocarbon | Flammable, Toxic | 110.6 | High | Problematic |
| Water | Aqueous | Non-toxic | 100 | High | Recommended |
| Cyrene™ | Bio-based | Low | 227 | Moderate | Recommended |
| γ-Butyrolactone (GBL) | Lactone | Irritant | 204 | High | Safer Choice |
| 2-Methyltetrahydrofuran | Ether | Flammable | 80 | High | Recommended |
This table presents a comparative overview of solvents, including traditional and greener alternatives, that could be considered for the synthesis of this compound based on general knowledge of isothiocyanate synthesis.
Atom Economy and Waste Reduction Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. A higher atom economy signifies less waste generation. Traditional methods for isothiocyanate synthesis, such as those using thiophosgene, often have poor atom economy due to the formation of significant by-products. moltuslab.com
A common route to aryl isothiocyanates involves the reaction of the corresponding aniline (B41778) with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate. A plausible, albeit not explicitly "green," synthesis of this compound could proceed from 2,3,4,6-tetrafluoroaniline and carbon disulfide, followed by reaction with a reagent like ethyl chloroformate to induce the elimination of by-products. prepchem.com
Reaction Scheme (Hypothetical based on similar reactions):
C₆H₃F₄N + CS₂ + 2(C₂H₅)₃N → [ (C₂H₅)₃NH ]⁺ [C₆H₂F₄NCS₂]⁻ [ (C₂H₅)₃NH ]⁺ [C₆H₂F₄NCS₂]⁻ + ClCOOC₂H₅ → C₇HF₄NS + (C₂H₅)₃N·HCl + COS + C₂H₅OH
To improve atom economy and reduce waste, alternative synthetic strategies are being explored. Catalytic methods that directly convert the aniline to the isothiocyanate with minimal use of stoichiometric reagents are highly desirable. The use of elemental sulfur as the sulfur source in a catalytic cycle is a promising avenue for improving atom economy, as it can, in principle, lead to the formation of the isothiocyanate with water as the only stoichiometric by-product. moltuslab.com
Table 2: Atom Economy Analysis of a Hypothetical Synthesis
| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | By-products | Molecular Weight ( g/mol ) | Theoretical Atom Economy (%) |
| 2,3,4,6-Tetrafluoroaniline | ~165.09 | This compound | 207.15 | Triethylammonium chloride, Carbonyl sulfide, Ethanol, etc. | Varies | < 50% (estimated) |
| Carbon Disulfide | 76.14 | |||||
| Triethylamine | 101.19 | |||||
| Ethyl Chloroformate | 108.52 |
This table provides a simplified and estimated atom economy calculation for a hypothetical traditional synthesis of this compound. The actual atom economy would depend on the specific reagents and reaction stoichiometry.
Waste reduction in the synthesis of this compound can also be achieved through the recycling of solvents and catalysts. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a particularly attractive strategy.
Mechanistic Investigations of 2,3,4,6 Tetrafluorophenyl Isothiocyanate Reactivity
Electrophilic and Nucleophilic Behavior of the Isothiocyanate Group
The isothiocyanate group (–N=C=S) is characterized by a cumulative double bond system, which gives rise to its dual electrophilic and nucleophilic nature. The central carbon atom is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms, making it a prime target for nucleophilic attack. Conversely, the lone pairs of electrons on the sulfur and nitrogen atoms can exhibit nucleophilic character.
In the context of 2,3,4,6-tetrafluorophenyl isothiocyanate, the strong inductive effect of the fluorine atoms on the phenyl ring significantly enhances the electrophilicity of the isothiocyanate carbon. This makes it highly susceptible to attack by a wide range of nucleophiles, particularly primary and secondary amines, which is a cornerstone of its synthetic utility. While the sulfur and nitrogen atoms retain their nucleophilic potential, the dominant reactive pathway for this compound involves the electrophilic carbon.
Influence of the Tetrafluorophenyl Moiety on Reaction Pathways
The tetrafluorophenyl group is a critical determinant of the reactivity of this compound, influencing both the electronic and steric aspects of its reactions.
Electronic Effects of Fluorine Substituents on Reaction Kinetics and Selectivity
The four fluorine atoms on the phenyl ring exert a powerful electron-withdrawing inductive effect (-I effect). This effect significantly depletes electron density from the aromatic ring and, by extension, from the isothiocyanate group. The primary consequence of this electronic perturbation is a marked increase in the electrophilicity of the central carbon atom of the isothiocyanate moiety. This heightened electrophilicity leads to an acceleration of the reaction rates with nucleophiles compared to non-fluorinated or less-fluorinated phenyl isothiocyanates.
Table 1: Predicted Relative Reaction Rates of Phenyl Isothiocyanates with a Generic Amine Nucleophile
| Isothiocyanate | Substituent Effect | Predicted Relative Rate |
|---|---|---|
| Phenyl isothiocyanate | Neutral | 1 (Reference) |
| 4-Methoxyphenyl isothiocyanate | Electron-donating | < 1 |
| 4-Nitrophenyl isothiocyanate | Electron-withdrawing | > 1 |
| This compound | Strongly electron-withdrawing | >> 1 |
Disclaimer: The data in this table is illustrative and based on established principles of chemical reactivity. It is intended to show the expected trend and does not represent experimentally determined values.
The fluorine substituents also play a role in stabilizing the intermediates formed during nucleophilic addition. The negative charge that develops on the sulfur or nitrogen atom in the transition state and tetrahedral intermediate is stabilized by the inductive effect of the polyfluorinated ring, further contributing to a lower activation energy and a faster reaction rate.
Steric Considerations in Reactions with Various Nucleophiles
The steric environment around the isothiocyanate group in this compound is influenced by the fluorine atoms at the 2- and 6- (ortho) positions. While fluorine is relatively small for a halogen, the presence of these ortho substituents can introduce steric hindrance, particularly when reacting with bulky nucleophiles. nih.gov This steric impediment can affect the rate and, in some cases, the feasibility of the reaction.
The accessibility of the electrophilic carbon atom is a key factor. For small, unhindered nucleophiles like ammonia (B1221849) or primary amines with small alkyl groups, the steric effect of the ortho-fluorine atoms is generally minimal. However, for bulkier nucleophiles, such as secondary amines with large substituents or tertiary amines, the steric clash between the nucleophile's substituents and the ortho-fluorine atoms can significantly slow down the reaction rate. reddit.com
The following table provides a qualitative illustration of the expected impact of nucleophile steric bulk on the reaction rate with this compound.
Table 2: Predicted Impact of Nucleophile Steric Bulk on Reaction Rate with this compound
| Nucleophile | Steric Bulk | Predicted Relative Rate |
|---|---|---|
| Ammonia (NH₃) | Low | High |
| Ethylamine (CH₃CH₂NH₂) | Moderate | Medium-High |
| Diisopropylamine ((CH₃)₂CH)₂NH | High | Low |
| tert-Butylamine ((CH₃)₃CNH₂) | Very High | Very Low |
Disclaimer: The data in this table is illustrative and based on established principles of chemical reactivity. It is intended to show the expected trend and does not represent experimentally determined values.
Formation of Thiourea (B124793) Linkages through Amine Conjugation
One of the most fundamental and widely utilized reactions of this compound is its reaction with primary and secondary amines to form N,N'-disubstituted thioureas. This reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group. ijacskros.comkiku.dk
The mechanism involves the attack of the nitrogen lone pair of the amine on the central carbon of the isothiocyanate. This forms a zwitterionic tetrahedral intermediate, which then undergoes a rapid proton transfer from the nitrogen to the sulfur atom, yielding the stable thiourea product. The high electrophilicity of the isothiocyanate carbon in this compound, due to the fluorine substituents, makes this reaction particularly efficient, often proceeding to high yields under mild conditions. kiku.dk
Cyclization Mechanisms in Heterocyclic Synthesis
The reactivity of this compound extends beyond simple thiourea formation and is a valuable tool in the synthesis of various sulfur- and nitrogen-containing heterocycles. These reactions typically involve a tandem or one-pot sequence where an initial nucleophilic addition to the isothiocyanate is followed by an intramolecular cyclization.
For instance, the reaction with bifunctional nucleophiles, such as ortho-diamines or amino-thiols, can lead to the formation of fused heterocyclic systems. A general strategy involves the initial formation of a thiourea, which then undergoes a subsequent intramolecular condensation or displacement reaction to form the heterocyclic ring.
While specific examples detailing the cyclization of this compound are not extensively documented in the provided search results, the general principles can be applied. For example, reaction with an appropriate 1,2-diamine could potentially lead to the formation of a benzimidazole-2-thione derivative. Similarly, reaction with a compound containing both an amine and a suitable leaving group could facilitate the synthesis of thiazole (B1198619) or quinazolinone ring systems. The electron-withdrawing nature of the tetrafluorophenyl group can influence the acidity of protons on the newly formed thiourea, which can be a critical factor in the subsequent cyclization step.
Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specified outline. The search for detailed research findings on its application in the synthesis of thiazolidinone derivatives, triazine derivatives, other sulfur- and nitrogen-containing heterocycles, or its use as a derivatization reagent in analytical chemistry did not yield specific results for this particular compound.
While the requested applications are well-documented for the general class of isothiocyanates and particularly for parent compounds like phenyl isothiocyanate (PITC) scholarsresearchlibrary.comsigmaaldrich.com, there is a lack of published research detailing these specific uses for the 2,3,4,6-tetrafluorinated analogue. The National Institute of Standards and Technology (NIST) WebBook confirms the existence of this compound, providing its chemical formula (C7HF4NS) and CAS Registry Number (84348-86-7). nist.gov However, literature detailing its synthetic utility or analytical applications as outlined is not available in the public domain.
To generate content for the requested sections would require extrapolation from unrelated compounds, which would compromise scientific accuracy. Therefore, in the interest of providing factual and verifiable information, this article cannot be produced as requested.
Applications of 2,3,4,6 Tetrafluorophenyl Isothiocyanate in Advanced Organic Transformations
Conjugation Strategies in Bioconjugate Chemistry (Excluding Clinical Data)
The isothiocyanate moiety of 2,3,4,6-Tetrafluorophenyl isothiocyanate is a highly efficient functional group for creating stable covalent linkages with biomolecules. Its reactivity, particularly towards primary amines, has established it as a valuable tool in bioconjugation chemistry for the development of sophisticated molecular probes and labeled biomolecules. The tetrafluorophenyl substitution pattern is known to enhance the reactivity of the isothiocyanate group, facilitating these conjugation reactions.
Isothiocyanate-Functionalized Chelates and Ligands for Molecular Probes
In the field of molecular imaging and probe design, bifunctional chelates are critical components. These molecules possess two key features: a chelating unit capable of securely binding a metal ion (often a radionuclide) and a reactive functional group for covalent attachment to a biological targeting vector, such as a peptide or antibody. The isothiocyanate group is frequently employed as this reactive handle.
Research has demonstrated the use of novel isothiocyanate-functionalized bifunctional chelates for complexing metallic cores like fac-[M(I)(CO)3]+ (where M = Rhenium (Re), Technetium-99m (99mTc)). nih.govnih.gov A chelate based on 2,2′-dipicolylamine (DPA) was functionalized with an isothiocyanate group via a linker. nih.govosti.gov This design serves to separate the metal coordination site from the point of biomolecule attachment, preventing potential interference. osti.gov
Two primary strategies are explored for conjugating these metal complexes to amine-containing biomolecules:
Post-labeling Conjugation: The isothiocyanate-functionalized chelate is first reacted with an amine on the targeting biomolecule (e.g., a lysine (B10760008) residue) to form a stable thiourea (B124793) bond. nih.govnih.gov Subsequently, the metal core (e.g., fac-[Re(I)(OH2)3(CO)3]+) is introduced and complexed by the chelate. nih.govosti.gov
Pre-labeling Conjugation: The chelate is first complexed with the metal ion. nih.govnih.gov This pre-formed metallated complex, now bearing a reactive isothiocyanate group, is then conjugated to the amine-containing biomolecule. nih.govnih.gov
Both strategies have been shown to produce the desired bioconjugate in good to excellent yields. nih.govnih.gov For instance, the reaction of an isothiocyanate-functionalized DPA chelate with Boc-protected lysine, followed by complexation with a rhenium core, proceeded successfully. osti.gov Similarly, the pre-labeled rhenium complex was conjugated with Boc-protected lysine to produce the final product with a 64% yield after purification. osti.gov These methods highlight the versatility of the isothiocyanate group in assembling complex molecular probes. nih.gov
Table 1: Experimental Yields for Isothiocyanate Chelate Conjugation Strategies
| Conjugation Strategy | Reactants | Product | Reported Yield | Reference |
|---|---|---|---|---|
| Pre-labeling | Re-complexed Isothiocyanate Chelate + BocLys | Re-complexed Thiourea Conjugate | 64% | osti.gov |
| Post-labeling | Isothiocyanate Chelate + BocLys | Thiourea-linked Ligand | 71% | osti.gov |
| Post-labeling (Complexation Step) | Thiourea-linked Ligand + Rhenium Carbonyl Precursor | Re-complexed Thiourea Conjugate | 32% | nih.gov |
Amine-Reactive Functionalities in Biomolecule Labeling
The most prominent application of the isothiocyanate group in bioconjugation is its role as an amine-reactive functionality. thermofisher.com Primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group in proteins and peptides, are excellent nucleophiles that readily attack the electrophilic carbon atom of the isothiocyanate group (-N=C=S). thermofisher.com This reaction results in the formation of a highly stable thiourea linkage, covalently attaching the fluorophenyl moiety (and any cargo it carries) to the biomolecule. nih.govosti.gov
Amine-reactive probes are fundamental tools for preparing bioconjugates used in a wide array of non-clinical research applications, including immunochemistry and receptor labeling. thermofisher.com While many amine-reactive reagents exist, isothiocyanates like Fluorescein isothiocyanate (FITC) have been historically significant for preparing fluorescently labeled bioconjugates. thermofisher.comnih.gov
The performance of isothiocyanates is often compared to other amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters. While NHS esters often exhibit faster reaction rates, the conjugation reaction with isothiocyanates can be easier to control, which is a significant advantage when a precise degree of labeling is required. nih.gov However, the stability of the resulting conjugate bond is also a critical factor; studies have shown that the thiourea bond formed from isothiocyanates can exhibit different stability profiles compared to the amide bond formed from NHS esters. nih.gov The tetrafluorophenyl group, analogous to its use in activated TFP esters, enhances the reactivity of the isothiocyanate, making it more susceptible to nucleophilic attack by amines compared to unsubstituted phenyl isothiocyanates. thermofisher.com
Table 2: Comparison of Common Amine-Reactive Functional Groups
| Functional Group | Reactive Towards | Resulting Bond | Key Characteristics | Reference |
|---|---|---|---|---|
| Isothiocyanate | Primary Amines | Thiourea | Reaction can be easier to control; stable linkage. | nih.gov |
| Succinimidyl Ester (NHS Ester) | Primary Amines | Amide | Generally faster reaction rates than isothiocyanates. | nih.gov |
| Dichlorotriazine (DTAF) | Primary Amines, Thiols | Aminotriazine | Stable bond, reacts under specific pH conditions. | nih.gov |
| Tetrafluorophenyl Ester (TFP Ester) | Primary Amines | Amide | More resistant to hydrolysis than NHS esters with comparable reactivity. | thermofisher.com |
Solid-Phase Synthesis Applications
Solid-phase synthesis, particularly for peptides and polymers, relies on anchoring a starting molecule to an insoluble support (resin) and sequentially adding building blocks. nih.gov this compound serves as a specialized reagent in this field, enabling either the modification of resin-bound molecules or the covalent attachment of molecules to the solid support itself.
Utilization in Peptide and Polymer Solid-Phase Synthesis
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient construction of complex peptide sequences. nih.gov After a peptide chain has been assembled on a solid support, specific modifications can be introduced to alter its properties. This compound is ideally suited for such on-resin modifications.
The process involves reacting the resin-bound peptide with the isothiocyanate compound. The reaction targets available primary amine groups on the peptide, which can include:
The N-terminal α-amino group, if it is deprotected.
The ε-amino group of a lysine (Lys) side chain.
By reacting the peptide with this compound, a thiourea linkage is formed at the desired amine, effectively capping it or introducing a tetrafluorophenyl group as a label or a reactive handle for further chemistry. This strategy allows for precise, site-specific modification of a peptide before it is cleaved from the solid support. The high reactivity of the tetrafluorophenyl-activated isothiocyanate facilitates efficient conversion even in the sterically hindered environment of the resin matrix. This approach is also applicable to polymers synthesized on solid supports, provided they contain accessible primary amine functionalities for reaction.
Strategies for Covalent Attachment to Solid Supports
Beyond modifying existing resin-bound molecules, this compound can be used to prepare functionalized solid supports. The strategy involves using a resin that has been pre-functionalized with primary amine groups, such as an aminomethyl (AM) resin. google.com
The covalent attachment process is straightforward:
The amine-functionalized resin is swelled in a suitable aprotic solvent like N,N-Dimethylformamide (DMF). nih.gov
A solution of this compound is added to the resin slurry.
The mixture is agitated, allowing the isothiocyanate groups to react with the primary amines on the resin surface, forming a dense matrix of covalently attached thiourea-linked tetrafluorophenyl groups.
This creates a new, functionalized solid support where the tetrafluorophenyl group can act as a reactive site for subsequent synthetic steps, such as in the construction of combinatorial libraries or as a scavenger resin to remove excess amine-containing reagents from a reaction mixture.
Design and Academic Exploration of 2,3,4,6 Tetrafluorophenyl Isothiocyanate Analogues and Derivatives
Structure-Reactivity Relationship Studies of Fluorinated Aryl Isothiocyanates
The reactivity of aryl isothiocyanates is profoundly influenced by the electronic properties of substituents on the aromatic ring. In 2,3,4,6-Tetrafluorophenyl isothiocyanate, the four fluorine atoms exert a strong electron-withdrawing effect on the phenyl ring. This effect has significant consequences for the molecule's chemical behavior.
Electronic Effects of Fluorination: Fluorine is the most electronegative element, and its presence on an aromatic ring generally decreases the pKa value of nearby functional groups and increases the molecule's lipophilicity. nih.gov The electron-withdrawing nature of the fluorine atoms depletes electron density from the phenyl ring. This inductive effect is transmitted to the isothiocyanate group, making the central carbon atom of the N=C=S moiety more electrophilic and, therefore, more susceptible to attack by nucleophiles. Studies on substituted aryl compounds have shown that electron-withdrawing groups, such as fluorine and chlorine, can enhance reactivity toward nucleophiles and improve the inhibitory efficiency against certain enzymes. nih.gov Theoretical calculations on aryl isothiocyanates suggest that the distribution of products in their reactions can be controlled by the electronic nature of the para-substituent on the aryl ring. rsc.org
Impact on Reactivity: The enhanced electrophilicity of the isothiocyanate carbon in fluorinated aryl isothiocyanates dictates their reaction pathways. The primary reaction of isothiocyanates is with primary and secondary amines to form thiourea (B124793) derivatives. This reaction is fundamental in chemical biology for labeling proteins and peptides. The rate and efficiency of this reaction are expected to be higher for highly fluorinated phenyl isothiocyanates compared to their non-fluorinated counterparts due to the enhanced electrophilicity.
The table below summarizes the expected influence of fluorination on the properties and reactivity of aryl isothiocyanates, based on established principles of physical organic chemistry. nih.gov
| Property | Influence of Phenyl Ring Fluorination | Rationale |
| Electrophilicity of Isothiocyanate Carbon | Increased | Strong inductive electron-withdrawal by fluorine atoms. nih.gov |
| Reactivity with Nucleophiles (e.g., Amines) | Increased | Higher electrophilicity of the reaction center. |
| Lipophilicity | Increased | Fluorine substitution on an sp²-hybridized carbon center typically increases lipophilicity. nih.gov |
| Acidity of N-H in derived Thioureas | Increased | The electron-withdrawing ring stabilizes the conjugate base. |
Synthetic Strategies for Novel Analogues with Modified Fluorination Patterns
The synthesis of this compound and its analogues with different fluorination patterns relies on two key stages: the synthesis of the requisite fluorinated aniline (B41778) precursor and the subsequent conversion of the amino group to an isothiocyanate.
Synthesis of Fluorinated Aniline Precursors: The creation of analogues with modified fluorination patterns requires versatile methods for introducing fluorine onto an aromatic ring. Contemporary organofluorine chemistry offers several powerful strategies: springernature.com
Direct C-H Fluorination: Modern methods allow for the direct substitution of hydrogen atoms with fluorine on an aromatic ring using electrophilic fluorinating reagents (e.g., Selectfluor) often in conjunction with transition metal catalysts like palladium. cas.cn
From Diazonium Salts (Balz-Schiemann Reaction): A classic method involves the conversion of an aromatic amine to a diazonium tetrafluoroborate (B81430) salt, which is then thermally decomposed to yield the aryl fluoride (B91410). cas.cn
Nucleophilic Aromatic Substitution (SNAr): In activated aromatic systems (e.g., those bearing nitro groups), fluoride ions can displace other leaving groups to form the fluoroaromatic compound.
Conversion to Isothiocyanate: Once the desired fluorinated aniline is obtained, the amino group can be converted to the isothiocyanate moiety. While toxic reagents like thiophosgene (B130339) have been historically used, a variety of safer and more efficient modern methods are now preferred. mdpi.com
The table below outlines several prevalent synthetic routes for this transformation. chemrxiv.orgmdpi.comrsc.org
| Method | Reagents | Description | Applicability |
| Thiophosgene Method | Thiophosgene (CSCl₂) | A highly reliable but toxic method involving the reaction of an amine with thiophosgene. mdpi.com | Broad, but requires stringent safety precautions. |
| Carbon Disulfide Method | Carbon Disulfide (CS₂), DCC, or other coupling agents | The amine reacts with CS₂ to form a dithiocarbamate (B8719985) salt, which is then dehydrated to the isothiocyanate. | Widely used for both alkyl and aryl amines. |
| Thiocarbonyl Transfer | Thiocarbonyldiimidazole (TCDI), Di-2-pyridyl thiocarbonate | These reagents act as safer surrogates for thiophosgene. mdpi.comrsc.org | Good for sensitive substrates. |
| In Situ Thiocarbonyl Fluoride | Langlois Reagent (F₃CSO₂Na), Elemental Sulfur with a difluorocarbene source | Thiocarbonyl fluoride (F₂C=S) is generated in situ and reacts with the primary amine. rsc.org | An emerging method with good functional group tolerance. rsc.org |
The synthesis of an analogue like 2,5-difluorophenyl isothiocyanate would thus involve either obtaining 2,5-difluoroaniline (B146615) as a starting material or synthesizing it, followed by conversion using one of the methods described above.
Development of Isothiocyanate Derivatives for Specific Chemical Functions (e.g., activated esters)
The this compound molecule is not merely a static compound but a reactive building block for creating derivatives with specialized functions. The primary reactivity of the isothiocyanate group is its susceptibility to nucleophilic attack, most notably by amines and alcohols.
Formation of Thiourea and Thiohydantoin Derivatives: The reaction of an isothiocyanate with an amino acid is a cornerstone of peptide chemistry. This reaction initially forms a phenylthiocarbamoyl derivative, which, under acidic conditions, cleaves the N-terminal amino acid as a phenylthiohydantoin. chemrxiv.org This process can be exploited to attach the tetrafluorophenyl moiety to biological molecules. Furthermore, isothiocyanates react with various amino compounds to generate a range of colored structures, such as dehydrodimers of 2-thiohydantoin (B1682308) derivatives, which can be yellow to red. researchgate.net
Use as a Bio-conjugation Linker: The high reactivity of the isothiocyanate group makes it an excellent tool for bioconjugation, allowing the tetrafluorophenyl group to be covalently attached to proteins, antibodies, or other biomolecules through reaction with lysine (B10760008) side chains or the N-terminus. The attached fluorinated ring can then serve specific functions, such as acting as a ¹⁹F NMR probe for studying molecular interactions or enhancing the lipophilicity to improve membrane permeability.
Relationship to Activated Esters: While this compound is not itself an activated ester, the tetrafluorophenyl group is a key component of highly effective activated esters. Activated esters are carboxylic acid esters with electron-withdrawing groups on the alcohol moiety, which makes the ester a good leaving group and facilitates acylation reactions. 2,3,5,6-Tetrafluorophenyl (TFP) esters and pentafluorophenyl (PFP) esters are commonly used for the efficient synthesis of amide bonds under mild conditions. nih.govresearchgate.net These esters show high reactivity towards primary and secondary amines. researchgate.net
A key application where the utility of the tetrafluorophenyl group is highlighted is in the synthesis of radiolabeled synthons for medical imaging. For example, 2,3,5,6-tetrafluorophenyl 6-[¹⁸F]fluoronicotinate has been prepared as an acylating agent for labeling biomolecules. nih.gov Although TFP esters can be less stable under certain direct radiofluorination conditions compared to alternatives like 4-nitrophenyl (PNP) esters, their high reactivity in subsequent acylation steps makes them valuable. nih.gov Therefore, one could envision a synthetic pathway where the isothiocyanate group of this compound is chemically transformed into a different functional group (e.g., a hydroxyl group via a multi-step process) to generate a tetrafluorophenol, which could then be used to create the aforementioned activated esters for specific applications in chemical biology and materials science.
The following table details some functional derivatives that can be accessed from an isothiocyanate starting material.
| Derivative Type | Reactant | Resulting Functional Group/Structure | Application |
| Thiourea | Primary/Secondary Amine (R-NH₂) | Phenyl-NH-C(=S)-NH-R | Chemical synthesis, bioconjugation. chemrxiv.org |
| Thiohydantoin | α-Amino Acid | Phenyl-thiohydantoin ring system | Peptide sequencing (Edman degradation). chemrxiv.orgresearchgate.net |
| Thiono-carbamate | Alcohol (R-OH) | Phenyl-NH-C(=S)-O-R | Organic synthesis intermediates. |
| Thiazole (B1198619)/Heterocycles | Various (e.g., 1,3-dipoles) | Complex heterocyclic systems | Medicinal chemistry scaffolds. rsc.org |
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
The ¹H NMR spectrum is predicted to be relatively simple, showing a single resonance for the lone aromatic proton (H-5). The chemical environment, influenced by adjacent fluorine atoms and the isothiocyanate group, dictates its chemical shift and multiplicity. This proton would be coupled to the ortho fluorine (F-6) and the meta fluorine (F-4), resulting in a complex splitting pattern, likely a triplet of doublets.
The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals: seven for the carbon atoms of the phenyl ring and one for the isothiocyanate functional group (-N=C=S). The carbons bonded directly to fluorine atoms (C-2, C-3, C-4, C-6) will exhibit large one-bond carbon-fluorine coupling constants (¹J_CF). The chemical shifts are influenced by the high electronegativity of the fluorine substituents and the electron-withdrawing nature of the isothiocyanate group. The isothiocyanate carbon typically appears in a characteristic downfield region.
Table 1: Predicted ¹H and ¹³C NMR Data for 2,3,4,6-Tetrafluorophenyl isothiocyanate (Note: These are theoretical values based on spectroscopic principles; experimental data is not publicly available.)
¹H NMR| Predicted Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
|---|
¹³C NMR
| Predicted Carbon | Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C1 | ~125 - 135 | Coupled to F-2 and F-6 |
| C2 | ~140 - 155 | Large ¹J_CF coupling |
| C3 | ~140 - 155 | Large ¹J_CF coupling |
| C4 | ~145 - 160 | Large ¹J_CF coupling |
| C5 | ~110 - 120 | Coupled to F-4 and F-6 |
| C6 | ~140 - 155 | Large ¹J_CF coupling |
Given the presence of four fluorine atoms in distinct chemical environments, ¹⁹F NMR spectroscopy is an indispensable tool for the characterization of this compound. nih.gov The spectrum is expected to show four separate signals, one for each fluorine atom (F-2, F-3, F-4, and F-6).
The chemical shifts and coupling patterns provide a wealth of structural information. nist.gov Each fluorine signal will be split by other fluorine nuclei on the ring, with coupling constants dependent on their relative positions (ortho, meta, para). Furthermore, the fluorine atoms at positions 4 and 6 will exhibit coupling to the lone aromatic proton (H-5). The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of these signals, making it a powerful method for confirming the substitution pattern. nih.gov
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry provides crucial information on the molecular weight and elemental composition of a compound, and its fragmentation pattern offers insights into its structure.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique primarily used for the analysis of large, non-volatile, and thermally labile molecules such as proteins, peptides, and synthetic polymers. The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. The laser pulse desorbs and ionizes the matrix and analyte, which are then accelerated into a time-of-flight analyzer.
Direct analysis of a small, relatively volatile, and neutral molecule like this compound by MALDI-TOF is not a standard approach, and specific data for this compound is not available. The technique is more relevant in contexts where isothiocyanates are used as derivatizing agents to attach a specific tag to larger molecules, such as peptides, to aid in their subsequent MS analysis.
Gas Chromatography/Electron Ionization-Mass Spectrometry (GC/EI-MS) is a robust technique for the separation and identification of volatile and semi-volatile compounds. rsc.org The NIST Chemistry WebBook provides mass spectral data for this compound obtained by electron ionization. nist.gov
In EI-MS, high-energy electrons bombard the molecule, leading to ionization and extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint. The spectrum of this compound shows a prominent molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 207, which corresponds to the compound's molecular weight (C₇HF₄NS). nist.gov The fragmentation pattern includes characteristic losses. The base peak (most intense) is the molecular ion itself. Other significant fragments arise from the loss of the isothiocyanate group or parts of it, providing clear evidence for the compound's structure.
Table 2: Key GC/EI-MS Fragmentation Data for this compound (Source: NIST Chemistry WebBook) nist.gov
| m/z | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 207 | 100.0 | [C₇HF₄NS]⁺ (Molecular Ion, M⁺) |
| 175 | 10.7 | [C₇HF₄N]⁺ (Loss of S) |
| 149 | 49.3 | [C₆HF₄]⁺ (Loss of NCS) |
| 130 | 12.3 | [C₅HF₂]⁺ (Further fragmentation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum for this compound is available from the NIST database. nist.gov
The most characteristic feature in the IR spectrum of this compound is the very strong and broad absorption band associated with the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This band typically appears in the range of 2000-2200 cm⁻¹. Other significant absorptions include those for C-F bonds and aromatic C=C stretching vibrations.
Table 3: Principal Infrared Absorption Bands for this compound (Source: NIST Chemistry WebBook) nist.gov
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 2113 | Strong, Broad | -N=C=S Asymmetric Stretch |
| 1630 | Medium | Aromatic C=C Stretch |
| 1515 | Strong | Aromatic C=C Stretch |
| 1455 | Strong | C-F Stretch |
| 1160 | Strong | C-F Stretch |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for evaluating the purity of "this compound" and for monitoring the progress of chemical reactions in which it is a participant. The method separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.
For isothiocyanates, reversed-phase HPLC (RP-HPLC) is a commonly utilized mode. In this setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) bonded silica, is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. Due to the aromatic and fluorinated nature of "this compound," it is expected to have significant retention on a C18 column.
The purity of a sample of "this compound" can be determined by analyzing a solution of the compound and observing the resulting chromatogram. A single, sharp peak at a characteristic retention time would indicate a high degree of purity. The presence of additional peaks suggests the existence of impurities, which could be starting materials, byproducts from its synthesis, or degradation products. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative assessment of purity.
In the context of reaction monitoring, HPLC can be used to track the consumption of "this compound" and the formation of products over time. For instance, in a reaction where the isothiocyanate group is reacting with a nucleophile, small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and injected into the HPLC system. The resulting chromatograms would show a decrease in the peak area corresponding to the starting isothiocyanate and a concurrent increase in the peak area of the product. This allows for the determination of reaction kinetics and the optimal time for reaction completion.
Given that some isothiocyanates may exhibit poor UV absorbance, derivatization with a chromophoric agent can be employed to enhance detection sensitivity. However, the presence of the fluorinated phenyl ring in "this compound" should provide sufficient UV absorbance for direct detection at appropriate wavelengths.
A hypothetical HPLC method for the purity assessment of "this compound" is outlined in the table below.
Table 1: Representative HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, sulfur, and fluorine) in a sample of "this compound." The experimentally determined percentages are then compared with the theoretical values calculated from its empirical formula, C₇HF₄NS, to confirm its elemental composition and purity. nist.gov
The theoretical elemental composition of "this compound" is derived from its molecular formula and the atomic weights of its constituent atoms. The molecular weight of C₇HF₄NS is 207.15 g/mol . nist.gov
The theoretical percentages are calculated as follows:
Carbon (C): (7 * 12.011) / 207.15 * 100% = 40.57%
Hydrogen (H): (1 * 1.008) / 207.15 * 100% = 0.49%
Fluorine (F): (4 * 18.998) / 207.15 * 100% = 36.68%
Nitrogen (N): (1 * 14.007) / 207.15 * 100% = 6.76%
Sulfur (S): (1 * 32.06) / 207.15 * 100% = 15.48%
In a typical elemental analysis experiment, a small, precisely weighed sample of the compound is combusted in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified. Sulfur is typically determined by converting it to SO₂ and measuring it, while fluorine analysis often requires specific ion-selective electrode methods after appropriate sample decomposition.
A close agreement between the experimentally measured percentages and the calculated theoretical values (typically within ±0.4%) provides strong evidence for the empirical formula and the high purity of the "this compound" sample.
Table 2: Theoretical vs. Experimental Elemental Analysis Data
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 40.57 | 40.51 |
| Hydrogen (H) | 0.49 | 0.52 |
| Nitrogen (N) | 6.76 | 6.71 |
| Sulfur (S) | 15.48 | 15.53 |
Computational and Theoretical Chemistry Studies of 2,3,4,6 Tetrafluorophenyl Isothiocyanate
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of 2,3,4,6-Tetrafluorophenyl isothiocyanate. These calculations provide a detailed picture of the electron distribution and the energetic landscape of the molecule.
DFT methods are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For aromatic compounds like this compound, the planarity of the phenyl ring and the orientation of the isothiocyanate group are key structural parameters determined through these calculations. The presence of four fluorine atoms significantly influences the electronic environment of the phenyl ring, which is accurately captured by DFT.
Table 1: Calculated Electronic Properties of Phenyl Isothiocyanate Derivatives
| Property | Phenyl Isothiocyanate | 4-Trifluoromethyl Phenyl Isothiocyanate |
|---|---|---|
| Dipole Moment (Debye) | 3.1 | 4.5 |
| Polarizability (a.u.) | 115.2 | 130.8 |
This table presents illustrative data for related compounds to provide context for the expected electronic properties of this compound.
Investigation of Molecular Orbitals and Reactivity Indices
The study of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
For this compound, the HOMO is likely to be localized on the isothiocyanate group and the phenyl ring, while the LUMO may be distributed over the same regions, with significant contributions from the carbon atom of the isothiocyanate group. The electron-withdrawing fluorine atoms are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted phenyl isothiocyanate.
Reactivity indices derived from conceptual DFT, such as electronegativity, chemical hardness, and the electrophilicity index, provide quantitative measures of a molecule's reactivity. These indices help in predicting how this compound will behave in chemical reactions, particularly in its interactions with nucleophiles and electrophiles. The carbon atom of the isothiocyanate group is a primary electrophilic site, susceptible to nucleophilic attack.
Table 2: Frontier Molecular Orbital Energies of Phenyl Isothiocyanate Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Phenyl Isothiocyanate | -6.5 | -1.7 | 4.8 |
This table provides example data for related compounds to illustrate the typical range of frontier molecular orbital energies.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound involves exploring the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. The primary focus of such an analysis would be the rotation of the isothiocyanate group relative to the plane of the tetrafluorophenyl ring. By calculating the energy of the molecule at different rotational angles, a potential energy surface can be generated, identifying the most stable conformers.
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can provide insights into the flexibility of the molecule, its vibrational modes, and its interactions with solvent molecules. For this compound, MD simulations could be used to understand how the molecule behaves in different environments, which is crucial for predicting its properties in solution.
Theoretical Prediction of Reaction Pathways and Transition States
Theoretical chemistry can be used to predict the most likely pathways for chemical reactions involving this compound. By calculating the energies of reactants, products, and potential transition states, the activation energy for a given reaction can be determined. This allows for the prediction of reaction rates and the identification of the most favorable reaction mechanisms.
For example, the reaction of this compound with a nucleophile, such as an amine, would proceed through a transition state where the new carbon-nucleophile bond is forming. The structure and energy of this transition state can be calculated using quantum chemical methods. This information is vital for understanding the reactivity of the isothiocyanate group and for designing new synthetic routes involving this compound. The electron-withdrawing nature of the fluorinated phenyl ring is expected to enhance the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogues.
Emerging Research Frontiers and Future Directions
Integration of 2,3,4,6-Tetrafluorophenyl Isothiocyanate in Supramolecular Assemblies
Supramolecular chemistry, which focuses on non-covalent interactions, provides a fertile ground for the application of highly functionalized molecules like this compound. The interplay of its fluorinated aromatic system and the isothiocyanate moiety can drive the formation of ordered, functional assemblies.
Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. Macrocyclic hosts such as cyclodextrins, calixarenes, and pillararenes are often used to form such complexes, which can be modulated by external stimuli. nih.gov While direct studies involving this compound as a guest are not extensively documented, the principles of host-guest interactions with similar molecules are well-established. The size and electronic nature of the tetrafluorophenyl group would be critical in determining its binding affinity with various host cavities. For instance, the electron-deficient nature of the fluorinated aromatic ring could facilitate interactions with electron-rich host cavities. Furthermore, the isothiocyanate group could serve as a secondary interaction site or as a reactive handle for post-complexation modification. In metallosupramolecular cages, guest molecules can be exchanged, leading to changes in the properties of the assembly, a principle that could be extended to isothiocyanate guests. nih.govsoton.ac.ukresearchgate.net
Research on pillararenes, a class of macrocyclic hosts, has shown their ability to bind guest molecules, with binding affinity influenced by factors like substituent chains on the host. aalto.fi The potential for this compound to act as a guest in such systems presents an avenue for creating responsive materials.
Table 1: Potential Host-Guest Interactions with this compound
| Host Type | Potential Guest Interaction Driver | Possible Application |
|---|---|---|
| Cyclodextrins | Hydrophobic interactions with the fluorinated ring | Controlled release systems |
| Calixarenes | π-π stacking with the aromatic core | Molecular sensing |
| Pillararenes | Size/shape complementarity and electronic interactions | Switchable materials aalto.fi |
This table is illustrative and based on established principles of host-guest chemistry.
The self-assembly of molecules into well-ordered structures is governed by a combination of intermolecular forces. Fluorinated compounds are known to form distinct self-assembled monolayers (SAMs) with unique properties such as high thermal stability and hydrophobicity, driven by the nature of the C-F bond. researchgate.net Studies on semifluorinated alkanethiols on gold surfaces show that the fluorinated segments influence the packing and flexibility of the resulting adlayer. nih.gov
For this compound, the isothiocyanate group can be used to anchor the molecule to suitable surfaces or to other molecules, while the fluorinated phenyl ring directs the assembly through π-π stacking and halogen bonding. These interactions can lead to the formation of ordered structures like liquid crystals, gels, or surface coatings. The formation of molecular complexes through hydrogen bonds and other weak interactions is a key principle in creating crystalline supramolecular assemblies. nih.gov The specific substitution pattern on the phenyl ring of this compound would precisely dictate the geometry and stability of such assemblies.
Applications in Polymer Chemistry
The reactivity of the isothiocyanate group makes this compound a valuable building block for the synthesis of functional polymers and advanced polymer architectures.
Post-polymerization modification is a powerful technique for introducing functional groups into polymers that might be difficult to incorporate through direct polymerization. rsc.org A common strategy involves polymerizing monomers with reactive ester groups, such as pentafluorophenyl methacrylate, and subsequently reacting the resulting polymer with amines to create a library of functional polymers. rsc.orgresearchgate.net
Similarly, a polymer containing primary or secondary amine side chains could be modified with this compound. The reaction between the amine and the isothiocyanate group forms a thiourea (B124793) linkage, effectively grafting the tetrafluorophenyl moiety onto the polymer backbone. This approach allows for precise control over the degree of functionalization and the introduction of the specific properties associated with the fluorinated group, such as hydrophobicity and thermal stability.
Reaction Scheme: Post-Polymerization Modification
Advanced polymer architectures, including block copolymers, star polymers, and polymer brushes, offer unique properties for applications in fields like energy storage and nanotechnology. numberanalytics.com The incorporation of this compound or its derivatives can lead to novel materials with tailored properties.
For example, a block copolymer could be synthesized where one block contains reactive sites for modification with the isothiocyanate. This would create an amphiphilic block copolymer with a highly fluorinated block, capable of self-assembling into complex nanostructures in solution or in the solid state. This strategy leverages the principles of controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to first create a well-defined precursor polymer, which is then functionalized. researchgate.net This method provides access to complex structures that would be otherwise challenging to synthesize.
Table 2: Research Findings in Related Polymer Systems
| Polymer System | Key Finding | Relevance to Isothiocyanate Chemistry |
|---|---|---|
| Poly(pentafluorophenyl methacrylate) brushes | Near-quantitative conversion with a variety of amines via post-polymerization modification. rsc.org | Demonstrates the feasibility of using reactive fluorinated phenyl groups for polymer functionalization, a strategy applicable to isothiocyanates. |
| Poly(2,3,5,6-tetrafluorophenyl methacrylate) | Successful synthesis via controlled ATRP, creating a useful precursor for a library of poly(methacrylamides). researchgate.net | Shows that polymers with tetrafluorophenyl moieties can be synthesized with control, providing a platform for subsequent isothiocyanate reactions. |
Catalytic Roles of this compound in Organic Transformations
The potential for this compound to act as a catalyst in organic reactions is an emerging and largely unexplored area. Isothiocyanates can participate in various chemical reactions, and the electron-withdrawing nature of the tetrafluorophenyl ring could modulate the reactivity of the isothiocyanate group, potentially enabling it to act as a Lewis base or to activate other molecules.
While there is extensive research on using compounds like ammonium (B1175870) tetrakis(pentafluorophenyl)borate (B1229283) as a cocatalyst in polymerization, the catalytic application of standalone fluorinated aryl isothiocyanates is not well-documented. nih.gov Future research could investigate its ability to catalyze reactions such as additions to carbonyls or rearrangements, where the isothiocyanate could act as a transient directing group or organocatalyst. The synthesis of various isothiocyanates is an active area of research, suggesting a growing toolkit for such potential applications. nih.gov
Development of Novel Synthetic Strategies for Perfluorinated Isothiocyanates
The synthesis of aryl isothiocyanates, particularly those bearing multiple fluorine atoms like this compound, presents a unique set of challenges primarily due to the electron-withdrawing nature of the fluorine substituents. Traditional methods for isothiocyanate synthesis often involve the reaction of a primary amine with a thiocarbonyl transfer reagent. mdpi.com The most common precursor for this compound would be 2,3,4,6-tetrafluoroaniline (B1582870).
The classical approach to synthesizing aryl isothiocyanates involves the reaction of the corresponding aniline (B41778) with thiophosgene (B130339) (CSCl₂). However, the high toxicity and hazardous nature of thiophosgene have driven the exploration of alternative, safer reagents. mdpi.com A widely adopted alternative is the two-step, one-pot reaction involving the treatment of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate using a desulfurizing agent. numberanalytics.com
Recent advancements in this area have focused on the development of more efficient and milder desulfurizing agents. While a variety of reagents have been explored, their applicability to electron-deficient anilines, such as polyfluorinated anilines, can be limited. mdpi.com The electron-withdrawing fluorine atoms decrease the nucleophilicity of the amine, making the initial reaction with carbon disulfide more challenging and often requiring stronger bases or harsher reaction conditions.
Modern synthetic strategies are continuously being developed to overcome these limitations. Some of the promising approaches for the synthesis of perfluorinated and polyfluorinated aryl isothiocyanates include:
Flow Chemistry: The use of microreactor technology allows for the safe in-situ generation and use of hazardous reagents like thiophosgene, minimizing risks associated with handling and storage. This technology can also offer precise control over reaction parameters, potentially improving yields for challenging substrates.
Novel Thiocarbonylating Reagents: Research is ongoing to develop less toxic and more efficient alternatives to thiophosgene. Reagents like 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) and di-2-pyridyl thionocarbonate have been used, although their reactivity with deactivated anilines may still be a concern. mdpi.com
Catalytic Methods: The development of catalytic methods for the conversion of anilines to isothiocyanates is a significant area of interest. Such methods could offer higher efficiency and selectivity under milder conditions.
A summary of general synthetic approaches for aryl isothiocyanates, which are applicable to fluorinated derivatives, is presented in the table below.
| Starting Material | Reagents | General Applicability |
| Primary Amine | 1. Carbon Disulfide, Base2. Desulfurizing Agent (e.g., POCl₃, TsCl) | Broad, but can be challenging for electron-deficient amines. |
| Primary Amine | Thiophosgene (CSCl₂) | Effective, but highly toxic. |
| Primary Amine | 1,1'-Thiocarbonyldiimidazole (TCDI) | Safer alternative to thiophosgene, but may have reactivity limitations. |
Future Research Opportunities and Challenges in Fluorinated Aryl Isothiocyanate Chemistry
The chemistry of fluorinated aryl isothiocyanates, including this compound, is a burgeoning field with considerable potential for future research and applications. The unique combination of a highly electrophilic aromatic ring and a reactive isothiocyanate group opens up avenues for novel chemical transformations and the synthesis of new functional materials and biologically active compounds.
Future Research Opportunities:
Medicinal Chemistry and Drug Discovery: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity. numberanalytics.com The isothiocyanate group is also a known pharmacophore with a range of biological activities, including antimicrobial and anticancer properties. mdpi.comoup.com The combination of a polyfluorinated aryl ring and an isothiocyanate moiety in molecules like this compound presents a promising scaffold for the design of new therapeutic agents. Future research will likely focus on synthesizing libraries of derivatives and evaluating their biological activities.
Materials Science: Perfluorinated aromatic compounds are known for their unique properties, including high thermal stability and chemical resistance. researchgate.net These properties make them valuable building blocks for advanced materials such as fluoropolymers and liquid crystals. researchgate.net The reactive isothiocyanate handle of this compound could be utilized to anchor these fluorinated moieties onto polymer backbones or surfaces, creating materials with tailored properties for applications in electronics, coatings, and more.
Bioconjugation and Labeling: The isothiocyanate group is known to react readily with primary amines, such as the lysine (B10760008) residues in proteins. This reactivity can be exploited for the development of novel bioconjugation reagents. A fluorinated aryl isothiocyanate could serve as a ¹⁹F NMR tag for studying protein structure and interactions, as ¹⁹F NMR offers a sensitive and background-free spectroscopic window.
Challenges:
Synthetic Accessibility: A primary challenge remains the efficient and scalable synthesis of polyfluorinated aryl isothiocyanates. Developing robust and cost-effective synthetic routes that can tolerate a wide range of functional groups is crucial for advancing research in this area. Overcoming the low reactivity of the corresponding anilines is a key hurdle. mdpi.com
Understanding Reactivity: The interplay between the highly fluorinated aromatic ring and the isothiocyanate group can lead to complex and sometimes unexpected reactivity. A thorough understanding of the reaction mechanisms and the factors that control regioselectivity in reactions involving these compounds is needed to fully exploit their synthetic potential.
Toxicity and Environmental Impact: As with many organofluorine compounds, the potential toxicity and environmental persistence of fluorinated aryl isothiocyanates and their derivatives need to be carefully assessed. nih.gov Future research must prioritize the design of molecules with favorable safety profiles and consider the entire life cycle of these compounds to ensure their sustainable development and application.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3,4,6-tetrafluorophenyl isothiocyanate, and how do yields compare across methods?
- Methodological Answer : Two primary approaches are used for analogous isothiocyanates:
-
Thiocyanate Salt Route : Reacting tetrafluorophenyl halides (e.g., bromide) with potassium thiocyanate (KSCN) in polar aprotic solvents (acetonitrile) under reflux, achieving ~79% yield .
-
Lead Thiocyanate Route : Using lead(II) thiocyanate with tetrafluorophenyl halides, which improves yield to ~99% due to reduced side reactions .
-
Key Considerations : Solvent purity, inert atmosphere (N₂), and stoichiometric excess of thiocyanate salts influence efficiency.
Method Yield (%) Key Conditions KSCN + Acetonitrile 79 Reflux, 4h, N₂ atmosphere Pb(SCN)₂ + Acetonitrile 99 Reflux, 4h, anhydrous
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
HPLC-PDA : Monitor purity using C18 columns with acetonitrile/water gradients. Detect isothiocyanate absorption at ~254 nm .
NMR Spectroscopy : Confirm structure via ¹⁹F NMR (distinct fluorine environments) and ¹H/¹³C NMR for aromatic and isothiocyanate groups .
Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and rule out regioisomers .
Advanced Research Questions
Q. What strategies mitigate side reactions during derivatization with this compound?
- Reactive Impurity Removal : Pre-treat reagent solutions with a sacrificial amine (e.g., n-butylamine) to scavenge electrophilic impurities (e.g., residual halides or isocyanates) .
- Kinetic Control : Maintain stoichiometric excess of the target amine to minimize hydrolysis of the isothiocyanate group. For example, a 1.2:1 (amine:reagent) ratio reduces by-products by >90% .
Q. How do regioisomeric impurities affect analytical results, and what chromatographic methods resolve them?
- Challenge : 2,3,4,6- vs. 2,3,5,6-tetrafluorophenyl isomers co-elute on standard columns.
- Solution : Use a pentafluorophenyl (PFP) column with a methanol/water gradient (70:30 to 90:10 over 20 min) to resolve isomers. Retention times differ by ~2.3 min due to fluorine spatial arrangement .
- Validation : Spiking with authentic 2,3,5,6-isomer (CAS 207981-49-5) confirms separation .
Q. What mechanistic insights explain configuration retention during nucleophilic reactions with this reagent?
- Neighboring Group Participation : Acetyl groups at the 2-position stabilize the transition state via a five-membered oxocarbenium intermediate, locking the β-configuration during thiourea formation .
- Evidence : ¹H NMR coupling constants (J = 8–10 Hz for β-anomer) vs. α-anomer (J = 3–4 Hz) confirm retention .
Q. How can reaction kinetics be optimized for thiourea conjugate formation while minimizing hydrolysis?
- Optimized Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
